molecular formula C30H53NO11 B1666683 Benzonatate CAS No. 104-31-4

Benzonatate

Cat. No. B1666683
CAS RN: 104-31-4
M. Wt: 603.7 g/mol
InChI Key: MAFMQEKGGFWBAB-UHFFFAOYSA-N
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Scientific Research Applications

Prazosin hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Benzonatate is associated with a risk for severe toxicity and overdose, especially in children . It can cause significant myotoxicity, even at subtherapeutic concentrations . Other potential adverse effects include constipation, dizziness, fatigue, stuffy nose, nausea, headache, sedation, a feeling of numbness in the chest, sensation of burning in the eyes, a vague “chilly” sensation, itchiness, and rashes .

Future Directions

Given the rising safety concerns and substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of Benzonatate, there is a need for large observational studies or randomized trials to better characterize its role and value in modern medical practice . The prescription of this compound should be scrutinized more closely .

Biochemical Analysis

Biochemical Properties

Benzonatate acts as a local anesthetic, reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . This desensitizes the tissues involved in the cough reflex, thereby reducing the cough reflex .

Cellular Effects

This compound’s primary cellular effect is the reduction of the cough reflex by anesthetizing certain receptors located in the breathing passages and lungs . This dampens their activity, reducing the cough reflex at its source .

Molecular Mechanism

This compound works by inhibiting stretch receptors in the lungs, thereby suppressing the cough reflex in the brain . It is a potent voltage-gated sodium channel inhibitor , and its anesthetic effect develops rapidly, with the full effect occurring within 1 minute .

Temporal Effects in Laboratory Settings

This compound starts to work within 15 to 20 minutes after swallowing the capsules whole . The effects last for 3 to 8 hours . There are substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of this compound .

Dosage Effects in Animal Models

While there is limited information available about the use of this compound in dogs, there have been reports of adverse events in animals that have been given this medication . Some of the potential side effects of this compound in dogs can include nausea and vomiting .

Metabolic Pathways

This compound is hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (BABA) by plasma butyrylcholinesterase (BChE) .

Transport and Distribution

There is limited information on the volume of distribution of this compound . It is known that this compound is rapidly absorbed and its effects can be felt within 15 to 20 minutes of administration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with receptors located in the respiratory passages, lungs, and pleura .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prazosin hydrochloride involves multiple steps, starting with the preparation of the quinazoline core. The key intermediate, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine, is synthesized through a series of reactions involving amination, methoxylation, and cyclization . The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: In industrial settings, prazosin hydrochloride is produced by optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Prazosin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield amine derivatives .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMQEKGGFWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022655
Record name Benzonatate
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Molecular Weight

603.7 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzonatate
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Solubility

Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L
Record name Benzonatate
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Mechanism of Action

Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor., Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear.
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Color/Form

Colorless to faintly yellow oil

CAS RN

104-31-4, 32760-16-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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